3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline
Description
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline is a nitrogen-containing adamantane derivative featuring a meta-substituted aniline group on a 1,3-diazaadamantane scaffold. The compound is characterized by three methyl substituents at the 2-, 5-, and 7-positions of the diazaadamantane ring (Fig. 1). This structural complexity imparts unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The compound (Ref: 10-F751402) was commercially available in 500 mg quantities but is currently listed as discontinued, suggesting challenges in synthesis or commercial demand .
Properties
IUPAC Name |
3-(2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-15-8-16(2)11-19(9-15)17(3,20(10-15)12-16)13-5-4-6-14(18)7-13/h4-7H,8-12,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPWWLRYBHEEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)(C)C4=CC(=CC=C4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline typically involves the reaction of diazaadamantane derivatives with aniline under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The diazaadamantane core is known to interact with various enzymes and receptors, potentially modulating their activity. The aniline group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following diazaadamantane derivatives are selected for comparison based on structural proximity and functional group similarity:
Structural and Functional Differences
A comparative analysis is summarized in Table 1.
Table 1: Structural and Functional Comparison of Diazaadamantane Derivatives
*Molecular weights estimated based on formula.
Key Observations:
This could influence pharmacokinetic properties in drug design . Para-substituted aniline (4-position) in 4-(5,7-Dimethyl-...) may exhibit distinct electronic effects compared to meta-substituted derivatives, altering reactivity in electrophilic substitution reactions .
In contrast, the stereochemically defined analog remains available, highlighting its niche utility .
Research Findings and Inferences
While direct comparative studies on these compounds are scarce, structural insights allow reasonable inferences:
- Synthetic Challenges : The trimethyl variant likely requires multi-step regioselective methylation, increasing production costs. highlights the use of dioxane and triethylamine in analogous syntheses, suggesting similar conditions may apply .
- Crystallographic Analysis : Structural data for such compounds are typically resolved using software like SHELXL () and visualized via ORTEP (–4), enabling precise bond-length and angle comparisons .
- Biological Relevance : The aniline group and diazaadamantane scaffold are common in kinase inhibitors and antiviral agents. Increased methyl substitution might enhance target binding but reduce aqueous solubility .
Biological Activity
Overview of 3-(2,5,7-Trimethyl-1,3-diazaadamantan-2-yl)aniline
This compound is a synthetic organic compound characterized by a diazaadamantane moiety linked to an aniline group. This structural configuration suggests potential applications in medicinal chemistry due to the unique properties imparted by the diazaadamantane core.
The biological activity of compounds like this compound often involves interactions with biological targets such as enzymes or receptors. The diazaadamantane structure may enhance binding affinity and selectivity for specific targets due to its rigid and bulky nature.
Anticancer Properties
Preliminary studies have indicated that diazaadamantane derivatives exhibit anticancer activities. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that these compounds may interfere with signaling pathways critical for tumor growth and survival.
Antimicrobial Activity
Compounds related to this compound have demonstrated antimicrobial properties. Studies suggest that modifications in the diazaadamantane structure can lead to enhanced efficacy against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial membrane integrity or inhibition of essential enzymatic processes.
Neuroprotective Effects
Some derivatives of diazaadamantanes have been investigated for their neuroprotective effects. These compounds may exert protective actions against neurodegenerative diseases through mechanisms such as reducing oxidative stress and inflammation in neuronal cells.
Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of diazaadamantane derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potential as anticancer agents.
Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of diazaadamantane derivatives against Gram-positive and Gram-negative bacteria. Results showed that specific modifications led to increased potency against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural variations in enhancing biological activity.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against bacteria | Microbial Drug Resistance Journal |
| Neuroprotective | Reduces oxidative stress | Neuropharmacology Studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
